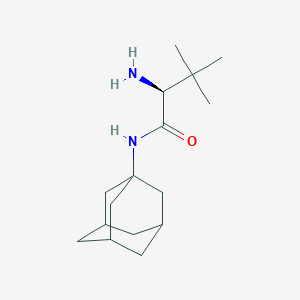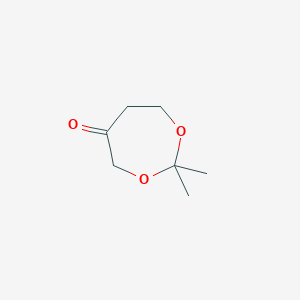
2,2-Dimethyl-1,3-dioxepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1,3-dioxepan-5-one is an organic compound with a unique seven-membered ring structure containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dioxepan-5-one can be synthesized through various methods. One common approach involves the ring-opening polymerization of 1,5-dioxepan-2-one using organocatalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under varied reaction conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of high-performance liquid chromatography (HPLC) for purification and analysis. The compound can be prepared in large quantities using ring-opening polymerization techniques, which are scalable and efficient for industrial applications .
化学反应分析
Types of Reactions: 2,2-Dimethyl-1,3-dioxepan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically catalyzed by organocatalysts or metal-based catalysts.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include proline, α-silyloxy aldehydes, and DMSO. The reactions are often carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound include various polymers and copolymers, which have applications in drug delivery systems and tissue engineering .
科学研究应用
2,2-Dimethyl-1,3-dioxepan-5-one has a wide range of scientific research applications. In chemistry, it is used to create thermoresponsive and degradable hydrogels, which are promising materials for drug delivery carriers and cell culture scaffolds . In biology and medicine, these hydrogels can encapsulate proteins and genes, protecting them from denaturation and enzymatic digestion .
作用机制
The mechanism of action of 2,2-Dimethyl-1,3-dioxepan-5-one involves ring-opening polymerization, where the compound acts as a monomer that undergoes polymerization to form long-chain polymers. The molecular targets and pathways involved in this process include the activation of the monomer by organocatalysts, which facilitate the polymerization reaction .
相似化合物的比较
Similar Compounds: Similar compounds to 2,2-Dimethyl-1,3-dioxepan-5-one include 1,5-dioxepan-2-one and 2-methylene-1,3-dioxepane . These compounds also have ring structures with oxygen atoms and are used in polymer chemistry.
Uniqueness: What sets this compound apart from similar compounds is its unique seven-membered ring structure, which provides distinct properties such as enhanced stability and reactivity. This makes it particularly suitable for creating thermoresponsive and degradable polymers .
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3-dioxepan-5-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)9-4-3-6(8)5-10-7/h3-5H2,1-2H3 |
InChI 键 |
CMBZJDYCDJAHJV-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCC(=O)CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




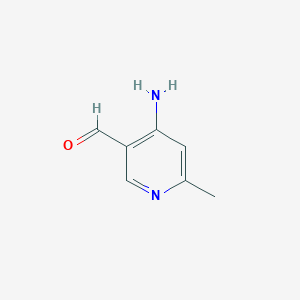
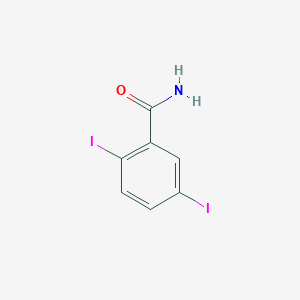
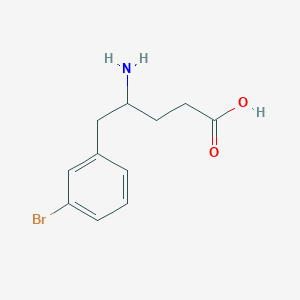
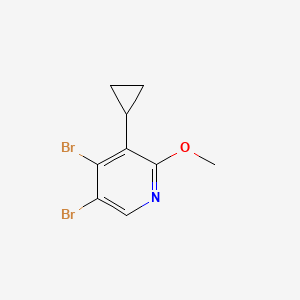

![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)


